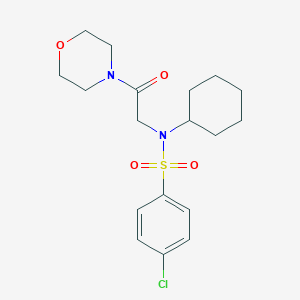![molecular formula C22H21ClN4O3S B298703 N-(5-chloro-2-methylphenyl)-4-methyl-N-{2-oxo-2-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]ethyl}benzenesulfonamide (non-preferred name)](/img/structure/B298703.png)
N-(5-chloro-2-methylphenyl)-4-methyl-N-{2-oxo-2-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]ethyl}benzenesulfonamide (non-preferred name)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methylphenyl)-4-methyl-N-{2-oxo-2-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]ethyl}benzenesulfonamide (non-preferred name) is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a sulfonamide group, a pyridine ring, and a chlorinated aromatic ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-4-methyl-N-{2-oxo-2-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]ethyl}benzenesulfonamide (non-preferred name) typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:
Nitration and Reduction: The initial step involves the nitration of 5-chloro-2-methylphenyl to introduce a nitro group, followed by reduction to form the corresponding amine.
Sulfonation: The amine is then reacted with sulfonyl chloride to introduce the sulfonamide group.
Condensation: The final step involves the condensation of the sulfonamide with 2-pyridinylmethylene hydrazine under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing automated reactors and continuous flow systems to ensure consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-chloro-2-methylphenyl)-4-methyl-N-{2-oxo-2-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]ethyl}benzenesulfonamide (non-preferred name) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine or reduce the sulfonamide group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methylphenyl)-4-methyl-N-{2-oxo-2-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]ethyl}benzenesulfonamide (non-preferred name) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(5-chloro-2-methylphenyl)-4-methyl-N-{2-oxo-2-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]ethyl}benzenesulfonamide (non-preferred name) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(5-chloro-2-methylphenyl)benzenesulfonamide
- N-(5-chloro-2-methylphenyl)-4-(2-methyl-2-propanyl)benzenesulfonamide
- 2-chloro-N-(2-methylphenyl)-5-(methylsulfonyl)benzenesulfonamide
Uniqueness
N-(5-chloro-2-methylphenyl)-4-methyl-N-{2-oxo-2-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]ethyl}benzenesulfonamide (non-preferred name) is unique due to its combination of functional groups, which confer specific chemical properties and biological activities. Its structure allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C22H21ClN4O3S |
|---|---|
Molekulargewicht |
456.9 g/mol |
IUPAC-Name |
2-(5-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)-N-[(E)-pyridin-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C22H21ClN4O3S/c1-16-6-10-20(11-7-16)31(29,30)27(21-13-18(23)9-8-17(21)2)15-22(28)26-25-14-19-5-3-4-12-24-19/h3-14H,15H2,1-2H3,(H,26,28)/b25-14+ |
InChI-Schlüssel |
QXVQFWIGYKKDNO-AFUMVMLFSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N/N=C/C2=CC=CC=N2)C3=C(C=CC(=C3)Cl)C |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NN=CC2=CC=CC=N2)C3=C(C=CC(=C3)Cl)C |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NN=CC2=CC=CC=N2)C3=C(C=CC(=C3)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5E)-1-(4-chlorophenyl)-5-{[2,5-dimethyl-1-(quinolin-6-yl)-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B298620.png)
![2-{cyclohexyl[(4-fluorophenyl)sulfonyl]amino}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B298622.png)
amino]-N-cyclopentylacetamide](/img/structure/B298624.png)
![2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-phenylacetamide](/img/structure/B298626.png)
![2-{cyclohexyl[(4-methylphenyl)sulfonyl]amino}-N-cyclopentylacetamide](/img/structure/B298628.png)

![ethyl (4E)-1-(4-bromophenyl)-2-methyl-5-oxo-4-[(5-{[(phenylsulfonyl)amino]methyl}furan-2-yl)methylidene]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298632.png)
![methyl 2-methyl-5-oxo-4-[(5-{[(phenylsulfonyl)amino]methyl}-2-furyl)methylene]-1-(tetrahydro-2-furanylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298633.png)
![2-[(2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B298635.png)
![4-[(2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 4-methoxybenzoate](/img/structure/B298636.png)
![6-acetyl-2-[2-methoxy-4-(4-morpholinyl)benzylidene]-5-(2-methoxy-1-naphthyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B298638.png)
![1-(2,3-dichlorophenyl)-5-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298639.png)
![3-cyclopentyl-2-(cyclopentylimino)-5-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-1,3-thiazolidin-4-one](/img/structure/B298641.png)
![3-cyclohexyl-2-[(4-methoxyphenyl)imino]-5-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-1,3-thiazolidin-4-one](/img/structure/B298642.png)
